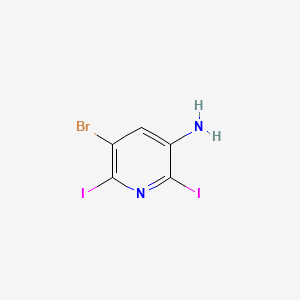
5-Bromo-2,6-diiodopyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,6-diiodopyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H3BrI2N2 This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-amine typically involves halogenation reactions. One common method is the bromination and iodination of pyridine derivatives. For example, starting with 2,6-diiodopyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with aryl groups.
科学的研究の応用
Chemistry: 5-Bromo-2,6-diiodopyridin-3-amine is used as a building block in organic synthesis. Its ability to undergo substitution and coupling reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: For example, substituted pyridine derivatives are explored for their biological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique halogenation pattern allows for the design of materials with specific properties .
作用機序
The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-amine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity by forming halogen bonds with target proteins .
類似化合物との比較
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar reactivity but different substitution patterns.
5-Bromo-2,6-diiodopyridine: Lacks the amino group, which affects its reactivity and applications.
Uniqueness: 5-Bromo-2,6-diiodopyridin-3-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an amino group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
特性
分子式 |
C5H3BrI2N2 |
|---|---|
分子量 |
424.80 g/mol |
IUPAC名 |
5-bromo-2,6-diiodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrI2N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2 |
InChIキー |
IHWBDLLVCJXPMW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC(=C1Br)I)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15149569.png)
![[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B15149572.png)
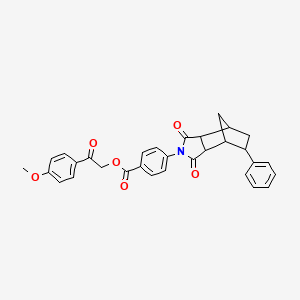
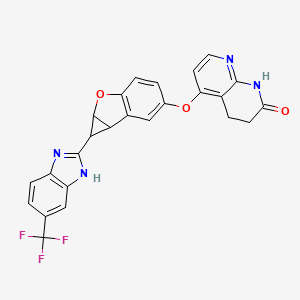
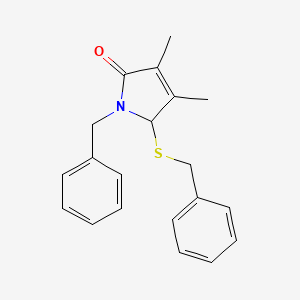
![N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B15149596.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15149607.png)
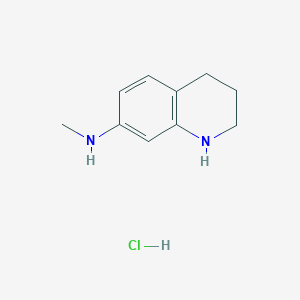
![N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline](/img/structure/B15149621.png)
![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B15149631.png)
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)
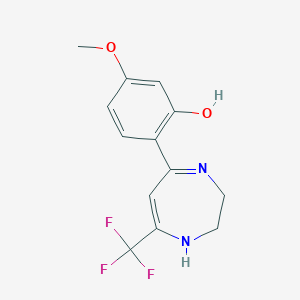
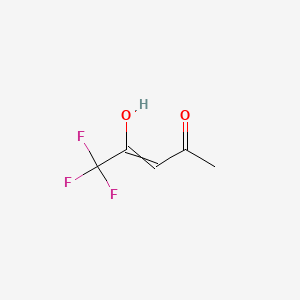
![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
